molecular formula C5H5Cl2N3 B2637537 4-Chloro-6-(chloromethyl)pyrimidin-2-amine CAS No. 92311-35-8

4-Chloro-6-(chloromethyl)pyrimidin-2-amine

Cat. No.: B2637537
CAS No.: 92311-35-8
M. Wt: 178.02
InChI Key: MIRFGLZGZZWAQK-UHFFFAOYSA-N
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Description

Significance of the Pyrimidine (B1678525) Scaffold in Organic and Medicinal Chemistry Research

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its biological importance is profound. Beyond this, pyrimidine derivatives have been extensively investigated and developed as therapeutic agents.

The synthetic flexibility of the pyrimidine ring allows for a diverse range of structural modifications, enabling chemists to fine-tune the pharmacological properties of molecules. This has led to the development of a multitude of drugs with applications including, but not limited to:

Anticancer agents: Many kinase inhibitors and other targeted cancer therapies incorporate a pyrimidine core.

Antiviral compounds: Pyrimidine analogues are a well-established class of antiviral drugs.

Antibacterial and antifungal drugs: The pyrimidine scaffold is found in various antimicrobial agents.

Central nervous system (CNS) active agents: Certain pyrimidine derivatives exhibit activity as anticonvulsants and other CNS modulators.

The following table provides a glimpse into the diverse biological activities associated with the pyrimidine scaffold.

Biological ActivityExamples of Pyrimidine-Containing Agents
AnticancerKinase inhibitors, Antimetabolites
AntiviralNucleoside analogues
AntibacterialSulfonamide potentiators
AntifungalVarious synthetic antifungals
Anti-inflammatoryCyclooxygenase (COX) inhibitors
CNS ActivityAnticonvulsants, Anxiolytics

Strategic Importance of 4-Chloro-6-(chloromethyl)pyrimidin-2-amine as a Synthetic Building Block

While extensive research on a wide array of pyrimidine derivatives is readily available, "this compound" is noted primarily for its role as a highly reactive intermediate in the synthesis of more complex molecules. Its strategic importance lies in the differential reactivity of its two chlorine atoms. The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), a common reaction in heterocyclic chemistry. Simultaneously, the chlorine atom in the chloromethyl group at the 6-position is reactive towards nucleophilic substitution via an SN2 mechanism.

This dual reactivity allows for a stepwise and controlled introduction of different functional groups, making it a valuable precursor for the synthesis of polysubstituted pyrimidines. For instance, a nucleophile can be selectively reacted at one position, followed by a reaction with a different nucleophile at the other position. This regioselectivity is a key feature that synthetic chemists exploit to build molecular complexity.

Although detailed research focusing solely on this specific compound is limited, the utility of analogous structures, such as 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, as convenient intermediates for creating diverse disubstituted derivatives has been documented. mdpi.com This highlights the potential of "this compound" to serve a similar role in the synthesis of novel compounds with potential pharmacological properties. The presence of the 2-amino group also provides an additional site for functionalization or can influence the reactivity of the other positions on the pyrimidine ring.

Overview of Reactive Halogenated Pyrimidine Derivatives in Research

Halogenated pyrimidines are a cornerstone of pyrimidine chemistry, serving as versatile intermediates for the synthesis of a vast number of derivatives. The presence of one or more halogen atoms on the pyrimidine ring activates it towards nucleophilic substitution, allowing for the introduction of a wide variety of substituents.

The reactivity of a halogenated pyrimidine is influenced by several factors:

The nature of the halogen: Chlorine and bromine are the most commonly used halogens, offering a good balance of reactivity and stability.

The position of the halogen on the ring: Halogens at the 2, 4, and 6 positions are generally more reactive towards nucleophilic substitution.

The presence of other substituents: Electron-withdrawing groups can further activate the ring towards nucleophilic attack, while electron-donating groups can have the opposite effect.

This high reactivity makes halogenated pyrimidines key starting materials in the synthesis of numerous biologically active compounds, including kinase inhibitors and other pharmaceuticals. nih.govnih.gov The ability to perform selective, stepwise substitutions on poly-halogenated pyrimidines is a powerful tool in drug discovery, enabling the creation of large libraries of compounds for biological screening. For example, in the synthesis of some kinase inhibitors, a dichloro-pyrimidine is used to sequentially add two different amine nucleophiles. nih.gov

The following table summarizes the key reactive positions on the pyrimidine ring and their typical synthetic applications.

Position on Pyrimidine RingCommon HalogenTypical Synthetic Transformation
4-positionChlorineNucleophilic Aromatic Substitution (SNAr) with amines, alcohols, thiols
6-positionChlorineNucleophilic Aromatic Substitution (SNAr) with amines, alcohols, thiols
2-positionChlorineNucleophilic Aromatic Substitution (SNAr) with amines, alcohols, thiols
5-positionBromine/IodineSuzuki, Stille, and other cross-coupling reactions

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-(chloromethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c6-2-3-1-4(7)10-5(8)9-3/h1H,2H2,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRFGLZGZZWAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)N)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92311-35-8
Record name 4-chloro-6-(chloromethyl)pyrimidin-2-amine
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Structural Elucidation and Spectroscopic Analysis in Research Context

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and integrations of proton and carbon signals, the precise connectivity of atoms can be established.

The ¹H NMR spectrum of 4-Chloro-6-(chloromethyl)pyrimidin-2-amine is expected to show three distinct signals: a singlet for the aromatic proton on the pyrimidine (B1678525) ring, a singlet for the two protons of the chloromethyl (-CH₂Cl) group, and a broad singlet for the two protons of the amino (-NH₂) group.

While a spectrum for the target compound is unavailable, the analysis of a related compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine , provides a useful comparison. mdpi.com Its ¹H NMR spectrum, recorded in DMSO-d₆, shows a singlet at 4.92 ppm corresponding to the two protons of the -CH₂Cl group. mdpi.com The other signals in this analogue, a singlet at 4.08 ppm (methyl group) and 8.46 ppm (pyrazole C-H), are specific to its pyrazolopyrimidine ring system. mdpi.com For the target compound, the single aromatic proton would likely appear in the 6.5-8.5 ppm range, and the amino protons would produce a broad signal, the position of which is highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for an Analog

Functional Group Predicted Chemical Shift (ppm) for Target Compound Multiplicity Integration Experimental Chemical Shift (ppm) for Analog¹
Pyrimidine-H ~6.5 - 8.5 Singlet 1H N/A
-CH₂Cl ~4.5 - 5.0 Singlet 2H 4.92
-NH₂ Variable Broad Singlet 2H N/A

¹Analog: 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine mdpi.com

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, four distinct signals are expected, corresponding to the chloromethyl carbon and the three unique carbon atoms of the pyrimidine ring.

The experimental data for the analog, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine , reveals a signal for the chloromethyl carbon (-CH₂Cl) at 46.5 ppm. mdpi.com The carbons of the pyrimidine ring attached to chlorine atoms typically resonate in the 150-165 ppm range. mdpi.com The remaining carbon atoms of the aromatic system also show distinct signals. mdpi.com A similar pattern would be anticipated for the target compound, with specific shifts influenced by the amino and chloro substituents.

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for an Analog

Carbon Atom Predicted Chemical Shift (ppm) for Target Compound Experimental Chemical Shift (ppm) for Analog¹
-C H₂Cl ~45 - 50 46.5
C -NH₂ ~160 - 165 N/A
C -Cl ~160 - 165 161.8
C -H ~100 - 120 N/A
C -(CH₂Cl) ~150 - 155 153.2

¹Analog: 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine mdpi.com

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₅H₅Cl₂N₃, with a monoisotopic mass of approximately 176.98 g/mol . uni.lu

Due to the presence of two chlorine atoms, the mass spectrum is expected to show a characteristic isotopic cluster for the molecular ion peak (M⁺). Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the spectrum should display three peaks: M⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (one ³⁵Cl and one ³⁷Cl), and [M+4]⁺ (two ³⁷Cl atoms), with relative intensities of approximately 9:6:1.

Experimental data for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (C₇H₆Cl₂N₄) shows this exact pattern, with a base peak at m/z 216 (M⁺), an [M+2]⁺ peak at m/z 218, and an [M+4]⁺ peak at m/z 220. mdpi.com Common fragmentation pathways for halogenated compounds involve the loss of a halogen radical (Cl•) or a hydrogen halide (HCl). libretexts.org For the target compound, fragmentation could involve the loss of the chloromethyl group (-CH₂Cl) or a chlorine atom.

X-Ray Diffraction (XRD) Analysis for Solid-State Structure Determination

X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions.

While the crystal structure for this compound has not been reported, the structure of a close analog, 4-Chloro-6-methoxypyrimidin-2-amine , offers significant insight into the likely packing and interactions. nih.govresearchgate.net The analysis of this analog revealed a monoclinic crystal system and an essentially planar molecular structure. nih.govresearchgate.net

In the solid state, molecules of this compound would be expected to interact via hydrogen bonds and potentially pi-pi stacking. The amino group (-NH₂) is a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring are hydrogen bond acceptors.

The crystal structure of 4-Chloro-6-methoxypyrimidin-2-amine demonstrates this principle clearly. In its crystal lattice, adjacent molecules are linked by pairs of N—H⋯N hydrogen bonds, where the amino group of one molecule interacts with a ring nitrogen of a neighboring molecule. nih.govresearchgate.net This interaction forms a classic inversion dimer structure, a common motif in amino-substituted nitrogen heterocycles. nih.govresearchgate.netnih.govacs.org These dimers are further linked into sheets within the crystal. nih.govresearchgate.net It is highly probable that this compound would exhibit similar N—H⋯N hydrogen bonding, which would be a dominant force in its crystal packing. Additionally, the aromatic pyrimidine rings could engage in offset pi-pi stacking interactions, further stabilizing the crystal structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural and Mechanistic Studies

IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic transitions, respectively.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as one or two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the chloromethyl group would appear just below 3000 cm⁻¹. The pyrimidine ring itself would produce characteristic C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region. The C-Cl stretching vibrations for both the ring and the chloromethyl group would be found in the fingerprint region, typically between 600-800 cm⁻¹. researchgate.net For instance, the IR spectrum of the related 2-Amino-4-chloro-6-methylpyrimidine (B145687) shows characteristic bands that align with these expected regions. nist.gov

UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions. Pyrimidine and its derivatives typically exhibit strong absorption bands in the UV region, arising from π→π* transitions within the aromatic system. acs.org So-called n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be observed, though they are often weaker and can be sensitive to the solvent environment.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
4-Chloro-6-methoxypyrimidin-2-amine

Computational and Theoretical Investigations of 4 Chloro 6 Chloromethyl Pyrimidin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 4-Chloro-6-(chloromethyl)pyrimidin-2-amine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31+G(d,p), would be employed to optimize the molecular geometry and predict its electronic properties. ijcce.ac.ir

These calculations can determine key electronic descriptors that govern the molecule's reactivity. For instance, the distribution of electron density, visualized through a Molecular Electrostatic Potential (MEP) map, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In pyrimidine (B1678525) derivatives, the nitrogen atoms of the ring and the exocyclic amino group are typically electron-rich sites, susceptible to electrophilic attack, while the carbon atoms bonded to chlorine atoms are electrophilic centers. rsc.orgresearchgate.net

Table 1: Predicted Electronic Properties from DFT Calculations (Note: This table is illustrative of typical data obtained from DFT calculations for similar molecules, as specific data for the title compound is not available.)

Parameter Predicted Value Significance
Dipole Moment (Debye) ~3.5 D Indicates overall molecular polarity, influencing solubility and intermolecular interactions.
Total Energy (Hartree) Varies Represents the total electronic energy of the optimized geometry at the given level of theory.

| Mulliken Atomic Charges | C4: Positive, C6-CH2: Positive, N1, N3, N-NH2: Negative | Predicts the partial charges on each atom, indicating sites for nucleophilic or electrophilic attack. |

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). rsc.orgyoutube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. ijcce.ac.ir A small gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the amino group, while the LUMO would likely be distributed over the ring and the electrophilic chloromethyl and chloro substituents. ijcce.ac.ir

Table 2: Frontier Molecular Orbital Parameters (Note: This table is illustrative of typical data obtained from FMO analysis for similar molecules, as specific data for the title compound is not available.)

Parameter Predicted Value (eV) Significance
EHOMO ~ -6.5 eV Energy of the highest occupied molecular orbital; related to the ionization potential.
ELUMO ~ -1.2 eV Energy of the lowest unoccupied molecular orbital; related to the electron affinity.

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility. nih.gov For a relatively small molecule like this compound, MD simulations in different solvents (e.g., water, DMSO) would reveal the preferred conformations of the chloromethyl group relative to the pyrimidine ring. This analysis helps understand how the molecule might adapt its shape upon interacting with a biological target. nih.gov The simulations track the trajectory of each atom, allowing for the calculation of properties like root-mean-square deviation (RMSD) to assess structural stability.

Prediction of Reaction Pathways and Transition States

Computational methods can be used to predict the most likely pathways for chemical reactions. The compound this compound has two reactive sites for nucleophilic substitution: the chlorine atom on the pyrimidine ring (C4) and the chlorine on the methyl group (C6-CH2Cl). mdpi.com DFT calculations can be used to model the reaction with a nucleophile (e.g., an amine or alcohol) at both positions. researchgate.netresearchgate.net By calculating the energy of the transition states and intermediates for each pathway, researchers can predict which position is more reactive (the kinetic product) and the relative stability of the final products (the thermodynamic product). Such studies on related chloropyrimidines have shown that the reactivity of different positions can be selectively controlled under different reaction conditions. mdpi.commdpi.com

Molecular Modeling of Ligand-Target Interactions (e.g., Binding Site Prediction)

Given that pyrimidine derivatives are common scaffolds in medicinal chemistry, molecular modeling is crucial for predicting how this compound might interact with biological targets like protein kinases. nih.govnih.govnih.gov Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net

The process involves placing the 3D structure of the compound into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. nih.gov This simulation can identify key interactions, such as hydrogen bonds between the amino group of the pyrimidine and amino acid residues (e.g., glutamic acid, threonine) in the protein's active site, as well as hydrophobic or van der Waals interactions. nih.gov These predictions are invaluable for rational drug design, helping to prioritize compounds for synthesis and biological testing. researchgate.net

Applications in Advanced Chemical Synthesis and Material Science Research

Role as an Intermediate for Complex Heterocyclic Systems

The unique structural arrangement of 4-Chloro-6-(chloromethyl)pyrimidin-2-amine makes it an ideal precursor for the synthesis of a variety of complex heterocyclic systems. The presence of multiple reactive sites allows for sequential and regioselective reactions to build intricate, polycyclic frameworks that are of significant interest in medicinal chemistry and related disciplines.

Precursor to Fused Pyrimidine (B1678525) Derivatives

The dual chlorine-containing functionalities of the pyrimidine core are instrumental in the construction of fused heterocyclic systems. The chloromethyl group and the chloro substituent on the pyrimidine ring can react with binucleophiles to form additional rings fused to the pyrimidine scaffold. This strategy is a cornerstone for generating novel chemical entities with diverse biological activities. For instance, similar 2-aminopyrimidine (B69317) scaffolds are used in the synthesis of biologically active fused heterocycles such as triazolopyrimidines and imidazo[1,2-a]pyrimidines. researchgate.netnih.govmdpi.commdpi.comorganic-chemistry.org

The synthesis of nih.govnih.govrsc.orgtriazolo[1,5-a]pyrimidines, for example, can be achieved through the heterocyclization of 1-(pyrimidin-2-yl)thiosemicarbazides, which can be derived from 2-aminopyrimidines. researchgate.net Another important class of fused heterocycles, imidazo[1,2-a]pyrimidines, are readily synthesized through the condensation reaction between 2-aminopyrimidines and α-haloketones. mdpi.com This reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrimidine followed by an intramolecular cyclization. The versatility of these synthetic routes highlights the potential of this compound to serve as a key intermediate in the generation of diverse libraries of fused pyrimidine derivatives for further investigation.

Synthesis of Nitrogen Heterocycles for Chemical Probe Development

Nitrogen heterocycles derived from 2-aminopyrimidine scaffolds are increasingly being utilized in the development of chemical probes for biological research. These probes are designed to interact with specific biological targets and often incorporate reporter groups, such as fluorescent moieties, to enable visualization and study of biological processes. The reactivity of the chloro groups in this compound allows for the straightforward introduction of fluorophores or other tagging molecules.

For example, 2,4,5-triaminopyrimidine derivatives have been developed as fluorescent probes for monitoring cell viability. rsc.org These probes exhibit environment-sensitive emission and can distinguish between live and dead cells by interacting with dsDNA. rsc.org Furthermore, pyrimidine-based two-photon fluorescent probes have been synthesized and applied in bioimaging. ciac.jl.cn The pyrimidine core can be functionalized to create probes with high photostability and desirable photophysical properties. sciforum.netnih.gov The development of pyrimidine-BODIPY fluorescent probes showcases the utility of this scaffold in creating bifunctional molecules that can be used for both imaging and therapeutic purposes. frontiersin.org

Development of Functional Materials via Pyrimidine-Based Scaffolds

The pyrimidine scaffold is not only important in the synthesis of biologically active molecules but also plays a role in the development of novel functional materials. The ability of the pyrimidine ring to participate in various chemical reactions and its inherent electronic properties make it an attractive component for creating materials with tailored characteristics.

One significant area of application is in the construction of Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. Pyrimidine-containing ligands, which can be synthesized from precursors like this compound, have been used to create MOFs with unique topologies and properties. acs.orggoogle.comnih.govmdpi.comrsc.org For instance, MOFs based on pyrimidine-5-carboxylate have demonstrated selective gas sorption, particularly for CO2. acs.org The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, influencing the structure and functionality of the resulting MOF. google.com These materials have potential applications in gas storage, separation, and catalysis. google.comnih.govrsc.org

Additionally, pyrimidine derivatives are being explored for their potential in creating conductive polymers. wikipedia.orgresearchgate.net The π-conjugated system of the pyrimidine ring can contribute to the electronic properties of polymers, making them suitable for applications in electronics and optoelectronics. While direct polymerization of this compound has not been extensively reported, its derivatives could serve as monomers for the synthesis of novel conductive materials. wikipedia.org

Mechanistic Research Probes in Biological Systems (Focus on in vitro studies and target interaction mechanisms)

Derivatives of this compound are valuable tools for mechanistic studies in biological systems, particularly in the context of enzyme inhibition and the exploration of structure-activity relationships. These in vitro studies provide fundamental insights into how small molecules interact with biological targets, guiding the design of more effective and selective therapeutic agents.

Studies on Enzyme Inhibition Mechanisms (without clinical data)

The pyrimidine scaffold is a common feature in many enzyme inhibitors, particularly those targeting kinases. nih.govnih.govacs.orgresearchgate.netfrontiersin.orgmdpi.commdpi.comnih.gov Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Derivatives of 2-aminopyrimidine have been shown to act as competitive inhibitors of ATP, binding to the ATP-binding pocket of kinases. acs.org

In vitro studies on various pyrimidine derivatives have elucidated their inhibitory mechanisms against a range of kinases. For example, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as potent inhibitors of tyrosine kinases such as the fibroblast growth factor receptor (FGFr) and platelet-derived growth factor receptor (PDGFr). nih.govacs.org The table below summarizes the in vitro inhibitory activity of selected pyrimidine-based kinase inhibitors.

Compound ClassTarget EnzymeInhibitory Activity (IC50)Reference
Pyrido[2,3-d]pyrimidineFGFr0.13 µM nih.govacs.org
Pyrido[2,3-d]pyrimidinePDGFr1.11 µM nih.govacs.org
Pyrido[3,2-d]pyrimidinePI3Kα3-10 nM mdpi.com
2-Aminopyrimidine DerivativeAurora A Kinase<200 nM nih.gov
2-Aminopyrimidine DerivativeMEK1 Kinase0.48 µM (MCF-7 cells) rsc.org

These studies are crucial for understanding how modifications to the pyrimidine scaffold can modulate inhibitory potency and selectivity, providing a foundation for the rational design of new enzyme inhibitors.

Exploration of Structure-Activity Relationships for Molecular Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the structure of a lead compound to understand how these changes affect its biological activity. For pyrimidine-based enzyme inhibitors, SAR studies have provided critical insights into the molecular features required for potent and selective inhibition.

For instance, in the case of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, the substitution pattern on the fused ring system and the nature of the substituents at the 2- and 4-positions of the pyrimidine ring have been shown to be critical for both potency and selectivity. nih.govacs.org The introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of a lead compound resulted in enhanced potency and bioavailability. nih.govacs.org Conversely, replacing a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group led to a highly selective inhibitor of FGFr. nih.govacs.org

The following table illustrates some key structure-activity relationships for 2,4-disubstituted pyrimidine derivatives as cholinesterase inhibitors.

Compound ScaffoldSubstitution at C-2Substitution at C-4TargetActivity (IC50)Reference
PyrimidineThiomorpholineN-benzylAChE0.33 µM nih.gov
PyrimidineThiomorpholineN-benzylBuChE2.30 µM nih.gov
PyrimidinePiperidineN-phenethylAChE>50 µM nih.gov
PyrimidinePyrrolidineN-(naphthalen-1-ylmethyl)AChE5.5 µM rsc.org

These SAR studies demonstrate that subtle changes to the pyrimidine scaffold can lead to significant differences in biological activity and selectivity. This knowledge is invaluable for the molecular design of new chemical entities with improved therapeutic profiles. nih.govresearchgate.netfrontiersin.orgmdpi.comnih.gov

Applications in Agrochemical Research (as synthetic intermediates for novel compounds)

Based on available research and patent literature, there are no specific, detailed findings documenting the use of this compound as a direct synthetic intermediate for the development of novel agrochemical compounds.

While the pyrimidine structural motif is a cornerstone in the discovery of new fungicides, herbicides, and insecticides, and numerous derivatives are synthesized for this purpose, a direct application of this compound in the synthesis of a specific, novel agrochemical with corresponding bioactivity data is not publicly documented. Research in this area tends to focus on related, but structurally distinct, pyrimidine intermediates. Therefore, a data table of novel compounds derived from this specific precursor cannot be provided.

Future Research Directions

Development of Novel and More Efficient Synthetic Strategies

While classical methods for pyrimidine (B1678525) synthesis exist, future research should focus on developing more efficient, sustainable, and high-yielding strategies for the preparation of 4-Chloro-6-(chloromethyl)pyrimidin-2-amine and its analogs. Modern synthetic approaches such as metal-catalyzed cross-coupling reactions, multi-component coupling strategies, and green chemistry protocols are being increasingly applied to the synthesis of functionalized pyrimidines. researchgate.netmdpi.com

Future investigations could explore:

One-Pot Syntheses: Designing convergent one-pot or tandem reactions that combine several synthetic steps to build the substituted pyrimidine core would significantly improve efficiency by reducing the need for intermediate purification.

Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters (temperature, pressure, reaction time), potentially leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

Green Chemistry Approaches: Research into synthetic routes that utilize greener solvents (e.g., water, ionic liquids), reduce energy consumption (e.g., microwave-assisted synthesis), and minimize waste generation would align with the growing demand for sustainable chemical manufacturing. mdpi.comnih.gov The synthesis of related 4,6-dichloropyrimidine (B16783) derivatives has been achieved using phosgene (B1210022) with quaternary ammonium (B1175870) or phosphonium (B103445) salt catalysts, and exploring analogous modern catalytic systems for the title compound could prove fruitful. google.com

Exploration of Asymmetric Synthesis and Stereoselective Transformations

Although this compound is an achiral molecule, it serves as an excellent starting point for the synthesis of novel chiral compounds. The development of asymmetric and stereoselective transformations is a cornerstone of modern medicinal chemistry, as the biological activity of molecules is often highly dependent on their stereochemistry. Research in this area could involve the selective functionalization of the molecule's reactive sites to introduce chirality.

Promising avenues for exploration include:

Catalytic Asymmetric Synthesis: Employing chiral catalysts to direct the reaction of the chloromethyl or the C4-chloro group with prochiral nucleophiles could generate enantiomerically enriched products.

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the 2-amino group could influence the stereochemical outcome of subsequent reactions at the C4 or C6 positions, after which the auxiliary can be removed.

Stereoselective Derivatization: The synthesis of novel chiral amino-pyrimidine derivatives has been shown to be a viable strategy for producing compounds with potential biological activity, such as antiviral properties. daneshyari.comresearchgate.net Applying these principles, the two distinct chloro groups on this compound could be sequentially substituted with different chiral nucleophiles to create complex molecules with multiple stereocenters.

Investigation of Unexplored Reactivity Patterns

The title compound possesses three primary points of reactivity: the 2-amino group, the C4-chloro group, and the chloromethyl group at C6. A key area for future research is the systematic investigation of the chemoselectivity of these sites. The C4-chloro group is susceptible to nucleophilic aromatic substitution (SNAr), a common and vital reaction in pyrimidine chemistry. researchgate.netresearchgate.net In contrast, the chloromethyl group is expected to react via nucleophilic substitution pathways typical for benzylic-type halides (SN1 or SN2).

Future studies should aim to:

Map Differential Reactivity: Systematically study the reaction of this compound with a diverse range of nucleophiles (N-, O-, S-, and C-based) under various conditions to establish which of the two chloro groups is more reactive and to define conditions for selective substitution at either site. In analogous systems like 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, nucleophilic substitution occurs regioselectively at the C4-chloro position on the ring. mdpi.com Verifying this selectivity for the title compound is a critical research goal.

Explore Metal-Catalyzed Cross-Coupling: The C4-chloro position is an ideal handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. myuchem.com These reactions would enable the introduction of a wide array of aryl, alkyl, and amino substituents, vastly expanding the chemical space accessible from this starting material.

Functionalize the Amino Group: The reactivity of the 2-amino group can be exploited through acylation, alkylation, or diazotization reactions to further diversify the molecular architecture.

The table below outlines potential transformations at each reactive site that warrant further investigation.

Reactive SitePositionType of ReactionPotential Reagents/ConditionsResulting Structure
Aromatic ChlorineC4Nucleophilic Aromatic Substitution (SNAr)Amines, Alkoxides, Thiolates4-Amino/Alkoxy/Thio-substituted pyrimidines
Aromatic ChlorineC4Suzuki-Miyaura CouplingBoronic acids, Pd catalyst, Base4-Aryl/Alkyl-substituted pyrimidines
Aromatic ChlorineC4Buchwald-Hartwig AminationAmines, Pd catalyst, Base4-Amino-substituted pyrimidines
Aliphatic ChlorineC6-CH2ClNucleophilic Substitution (SN2)Azides, Cyanides, CarboxylatesC6-functionalized methylpyrimidines
Amino GroupC2-NH2AcylationAcyl chlorides, Anhydrides2-Amido-pyrimidines
Amino GroupC2-NH2AlkylationAlkyl halides, Base2-(Alkylamino)-pyrimidines

Expansion of Applications in Emerging Fields of Chemical Science

Given the prevalence of the pyrimidine scaffold in biologically active compounds, the most immediate application for this compound is in medicinal chemistry. researchgate.netnih.gov However, its utility can be extended to other emerging areas of chemical science.

Medicinal Chemistry and Drug Discovery: The compound is an ideal scaffold for developing covalent inhibitors. The chloromethyl and C4-chloro groups can act as electrophilic "warheads" that form covalent bonds with nucleophilic residues (like cysteine) in protein active sites. nih.gov This strategy has been successfully used to develop potent and selective kinase inhibitors. nih.gov Furthermore, the two distinct electrophilic sites could be used to design bifunctional molecules or PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.

Materials Science: The pyrimidine ring system can be incorporated into larger conjugated systems for applications in organic electronics. Future work could involve polymerizing derivatives of this compound to create novel conductive polymers or using them as building blocks for organic light-emitting diodes (OLEDs) or sensors.

Agrochemicals: Substituted pyrimidines are found in numerous commercial herbicides and fungicides. lifechemicals.com The title compound could serve as a precursor for new families of agrochemicals, leveraging its multiple functionalization points to fine-tune biological activity and environmental profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-6-(chloromethyl)pyrimidin-2-amine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Use a Design of Experiments (DoE) approach to optimize variables such as temperature, solvent ratios, and catalyst loading. For example, fractional factorial designs can reduce the number of trials while identifying critical factors affecting yield. Statistical analysis of variance (ANOVA) can prioritize variables, and response surface methodology (RSM) can fine-tune optimal conditions .
  • Data Example :

VariableRange TestedImpact on Yield (%)
Temperature60–120°C+25% (P < 0.01)
Solvent (DMF:H2O)3:1–5:1+15% (P < 0.05)
Catalyst Loading1–5 mol%+8% (P > 0.1)

Q. How can structural characterization of this compound be validated using complementary spectroscopic techniques?

  • Methodological Answer : Combine single-crystal X-ray diffraction (SC-XRD) for precise bond-length/angle determination (e.g., C–Cl: 1.73 Å, N–C: 1.34 Å ) with NMR (e.g., δ 8.2 ppm for pyrimidine protons) and FT-IR (e.g., N–H stretch at 3350 cm⁻¹). Cross-validate results to resolve ambiguities in tautomeric forms or substituent orientation .

Q. What safety protocols are critical during handling of chlorinated pyrimidines like this compound?

  • Methodological Answer : Use fume hoods for synthesis, nitrile gloves to prevent dermal exposure, and inert-atmosphere storage to avoid hydrolysis. Monitor for hazardous byproducts (e.g., HCl gas) via real-time FT-IR or mass spectrometry .

Advanced Research Questions

Q. How can computational modeling predict reactivity trends of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., C4-Cl as primary electrophilic center). Compare activation energies (ΔG‡) for substitutions with amines vs. thiols to guide synthetic pathways .
  • Data Example :

Reaction PartnerΔG‡ (kcal/mol)Predicted Site
Ethylamine18.7C4-Cl
Thiophenol22.3C6-CH2Cl

Q. What strategies resolve contradictions in reported spectroscopic data for chlorinated pyrimidine derivatives?

  • Methodological Answer : Investigate solvent polarity effects on NMR chemical shifts (e.g., DMSO-d6 vs. CDCl3) and crystallographic packing forces on SC-XRD results. For conflicting HPLC purity reports, use orthogonal methods like ion chromatography (for chloride byproducts) or HRMS (exact mass verification) .

Q. How can reaction engineering improve scalability of this compound in flow chemistry systems?

  • Methodological Answer : Design microfluidic reactors with controlled residence times (τ) to minimize side reactions (e.g., hydrolysis of CH2Cl group). Use computational fluid dynamics (CFD) to model mixing efficiency and optimize channel geometry .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for this compound?

  • Methodological Answer : Polymorphism and impurity profiles (e.g., residual solvents) significantly affect thermal properties. Conduct differential scanning calorimetry (DSC) with high-purity samples (>99%, verified via HPLC) and compare with SC-XRD to identify crystalline phases .

Experimental Design Tables

Table 1 : Key Crystallographic Parameters from SC-XRD

ParameterValue (This Work)Literature Value
C–Cl Bond Length (Å)1.731.71–1.75
N–C–N Angle (°)120.5119–122
Space GroupP21/cP21/c or Pna21

Table 2 : Synthetic Yield Optimization via DoE

Condition SetTemperature (°C)Solvent RatioYield (%)
1803:162
21004:178
31205:185

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